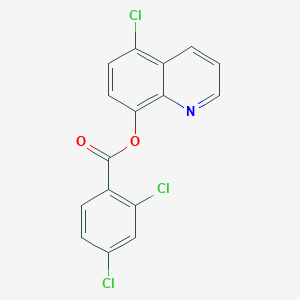
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide, also known as BMDP, is a synthetic compound that belongs to the class of piperazine derivatives. BMDP has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2B receptors. It also has affinity for the dopamine D2 receptor. This compound's mechanism of action involves the activation of these receptors, resulting in the modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of serotonin and dopamine levels in the brain. It has also been shown to have anxiolytic and antidepressant effects in animal models. This compound has been found to increase the release of certain neuropeptides, such as oxytocin and vasopressin, which are involved in social behavior.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine receptors. It is also relatively easy to synthesize and purify. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its effects.
Zukünftige Richtungen
There are several future directions for 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide research, including the development of new drugs based on its structure and the study of its potential therapeutic applications. This compound could also be used in the development of new imaging agents for the study of serotonin and dopamine receptors in the brain. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the field of neuroscience.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise in the study of serotonin and dopamine receptors and could have potential therapeutic applications in the future.
Wissenschaftliche Forschungsanwendungen
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has been used in various scientific research studies, including in vitro and in vivo experiments. It has been shown to have potential applications in the field of neuroscience, particularly in the study of serotonin receptors. This compound has also been used in the development of new drugs for the treatment of various diseases, including depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15-4-2-3-5-17(15)21-20(26)23-10-8-22(9-11-23)13-16-6-7-18-19(12-16)25-14-24-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZIYADYYNOTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3549016.png)
![N-(4-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B3549024.png)
![N-phenyl-2-{[4-(2-phenylethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549027.png)
![3-(4-tert-butylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B3549030.png)

![N-(4-ethoxyphenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3549043.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B3549048.png)
![3-[(4-bromobenzyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B3549053.png)
![ethyl 4-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B3549061.png)

![3-amino-N-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3549087.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3549098.png)
![methyl 4-[({[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3549099.png)